molecular formula C8H7N3S B1363287 4-Phenyl-4H-1,2,4-triazole-3-thiol CAS No. 5373-72-8

4-Phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1363287
CAS RN: 5373-72-8
M. Wt: 177.23 g/mol
InChI Key: PUGUFBAPNSPHHY-UHFFFAOYSA-N
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Description

“4-Phenyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the empirical formula C8H8N4S . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring .


Synthesis Analysis

The synthesis of “this compound” involves several steps. Firstly, the benzoic acid hydrazide is synthesized. Then it is reacted with carbon disulfide in the solution of alkali ethanol to give potassium dithiocarbazinate salt. The basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol is prepared by cyclization of potassium salt with hydrazine hydrate. After that, a condensation reaction with different aldehydes is conducted to synthesize Schiff bases, which are cyclized by treating with thioglycolic acid to prepare desired compounds .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Nn1c(S)nnc1-c2ccccc2 . This indicates that the compound contains a triazole ring attached to a phenyl group and a thiol group.


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can undergo regioselective S-alkylation to form a series of S-substituted derivatives . It can also react with acetic anhydride to form a product .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a melting point between 195 °C (dec.) (lit.) and 211-215 °C (dec.) . Its molecular weight is 192.24 .

Scientific Research Applications

Synthesis and Structural Features

4-Phenyl-4H-1,2,4-triazole-3-thiol derivatives demonstrate a broad spectrum of biological activities including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, and anti-cancer properties. They are notable for their low toxicity, making them promising for research into their chemical structure and biological activity (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Corrosion Inhibition

Triazoles, including this compound, have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. They act as mixed-type inhibitors and show good inhibition efficiency (Quraishi & Jamal, 2002).

Antimicrobial and Antifungal Activities

Certain derivatives of this compound have shown good or moderate antimicrobial activity. These findings are critical for the development of new pharmacological agents (Ghattas, Moustafa, Hassanein, & Hussein, 2016).

Anti-Inflammatory Properties

Some substituted derivatives of this compound have demonstrated anti-inflammatory properties. This highlights their potential in the development of new anti-inflammatory drugs (Arustamyan et al., 2021).

Antitumor and Antioxidant Activities

Derivatives based on this compound have been synthesized and evaluated for their antitumor and antioxidant activities, showing potent to weak activities. This research contributes to the understanding of the potential use of these compounds in cancer treatment (Behalo, Amine, & Fouda, 2017).

Safety and Hazards

The compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation . Therefore, it is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid inhalation .

Future Directions

The future directions for “4-Phenyl-4H-1,2,4-triazole-3-thiol” could involve further exploration of its biological activities and potential applications in medicine, given the wide range of activities exhibited by triazole derivatives . Additionally, more research could be conducted to optimize its synthesis and explore other possible reactions .

properties

IUPAC Name

4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c12-8-10-9-6-11(8)7-4-2-1-3-5-7/h1-6H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGUFBAPNSPHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968498
Record name 4-Phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5373-72-8
Record name 5373-72-8
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Record name 4-Phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PHENYL-2,4-DIHYDRO-(1,2,4)TRIAZOLE-3-THIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-Phenyl-4H-1,2,4-triazole-3-thiol?

A1: The molecular formula of this compound is C8H7N3S, and its molecular weight is 177.22 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound has been characterized using various spectroscopic techniques, including:

  • FT-IR: Characteristic peaks for the thiol (S-H), triazole (C=N, N-N), and aromatic (C-H, C=C) functionalities are observed. [, , , ]
  • 1H-NMR & 13C-NMR: Signals corresponding to the aromatic protons, the methylene protons adjacent to the sulfur atom, and the NH proton of the triazole ring are typically observed. [, , , ]
  • EI-MS: The molecular ion peak (M+) and characteristic fragmentation patterns provide structural information. [, , , ]

Q3: How do structural modifications of this compound impact its biological activity?

A3: Research indicates that modifications at the 3rd and 5th positions of the 1,2,4-triazole ring significantly influence the biological activity of this compound derivatives. For example:

  • Alkylation of the thiol group (3rd position): Introducing alkyl, arylalkyl, or aralkyl substituents at the sulfur atom can alter the compound's lipophilicity, potentially impacting its interaction with biological targets like enzymes and receptors. This has been shown to affect cholinesterase inhibitory activity, with longer and bulkier substituents generally leading to increased potency. [, , ]
  • Substitution at the 5th position: Introducing various groups at this position, such as aryl, heteroaryl, or alkyl groups, can also modulate the compound's physicochemical properties and affect its binding affinity to target proteins. [, , , , , , ]

Q4: Are there specific structural features associated with improved anti-cholinesterase activity?

A4: Yes, studies suggest that incorporating long, straight-chain alkyl substituents at the sulfur atom of this compound leads to enhanced anti-cholinesterase activity, particularly against acetylcholinesterase (AChE). This highlights the importance of lipophilicity in target binding and enzyme inhibition. [, ]

Q5: What biological activities have been investigated for this compound and its derivatives?

A5: Several biological activities have been explored, including:

  • Anti-cholinesterase activity: Certain derivatives display potent inhibition of cholinesterase enzymes, particularly AChE and butyrylcholinesterase (BChE), suggesting potential therapeutic applications for neurodegenerative disorders like Alzheimer's disease. [, , ]
  • Antimicrobial and antifungal activity: Research suggests that this compound derivatives exhibit a range of antimicrobial and antifungal effects. Notably, increasing the length of the alkyl chain at the sulfur atom has been associated with enhanced antimicrobial potency. [, , ]
  • Anti-inflammatory activity: Some derivatives demonstrate promising anti-inflammatory activity in animal models, indicating potential for treating inflammatory conditions. [, , ]
  • Anticancer activity: Initial studies have investigated the anticancer potential of specific this compound derivatives. []
  • Corrosion inhibition: Derivatives of this compound have shown potential for inhibiting mild steel corrosion, particularly in acidic environments. [, ]

Q6: Has the anti-HIV activity of this compound derivatives been studied?

A6: Yes, a study investigating Schiff base ligands derived from 5-amino-4-phenyl-4H-1,2,4-triazole-3-thiol and their metal complexes identified some derivatives with promising anti-HIV-1 and HIV-2 activity in cell culture. []

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